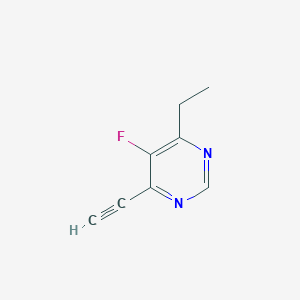

4-Ethyl-6-ethynyl-5-fluoropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-6-ethynyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-3-6-8(9)7(4-2)11-5-10-6/h1,5H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDCMOSTFAMKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-Ethyl-6-ethynyl-5-fluoropyrimidine is the enzyme thymidylate synthase (TS). This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), a precursor of DNA. By inhibiting TS, this compound disrupts DNA synthesis and repair, leading to cell death.

Mode of Action

This compound interacts with its target, thymidylate synthase, by binding to the enzyme’s active site. This binding inhibits the conversion of deoxyuridylic acid to thymidylic acid, a critical step in DNA synthesis. As a result, DNA replication is disrupted, leading to cell death.

Biochemical Pathways

The action of this compound affects the thymidylate synthase pathway. This pathway is responsible for the production of thymidine monophosphate, a necessary component for DNA synthesis. By inhibiting this pathway, this compound prevents the synthesis of DNA, leading to cell death.

Pharmacokinetics

It is known that fluoropyrimidines, a class of drugs to which this compound belongs, have linear pharmacokinetics. This means that the concentration of the drug in the body increases proportionally with the dose. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability are currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of DNA synthesis. This results in the disruption of cell replication and ultimately leads to cell death. This makes this compound effective against rapidly dividing cells, such as cancer cells.

Biological Activity

4-Ethyl-6-ethynyl-5-fluoropyrimidine (CAS No. 1936224-13-3) is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an ethynyl group at the 6-position and a fluorine atom at the 5-position of the pyrimidine ring, which may enhance its biological activity compared to non-fluorinated analogs.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against retroviruses. A study demonstrated its effectiveness in inhibiting HIV replication in vitro, with an IC50 value comparable to established antiviral agents like zidovudine and lamivudine. The compound's mechanism involves interference with viral reverse transcriptase, leading to reduced viral load in treated cells .

Antitumor Activity

In addition to its antiviral effects, this compound has shown promise in cancer therapy. In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, which are crucial for programmed cell death .

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The fluorine atom enhances lipophilicity, improving cellular uptake and bioavailability. Furthermore, the ethynyl group may facilitate binding to target enzymes, inhibiting their function and disrupting cellular processes essential for viral replication and tumor growth.

Case Study 1: Antiviral Efficacy

A recent study involving humanized mice demonstrated that oral administration of this compound led to a rapid suppression of HIV viremia. The treatment resulted in a significant reduction of viral load within days, showcasing the compound's potential as a therapeutic agent against HIV .

Case Study 2: Cancer Cell Line Testing

In laboratory settings, this compound was tested on several cancer cell lines. Results indicated that at concentrations of 10 µM, the compound reduced cell viability by over 70% in breast cancer cells after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

| Compound Name | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| Zidovudine | 0.005–0.06 | Antiviral | Established first-line treatment for HIV |

| Lamivudine | 0.07–9.8 | Antiviral | Commonly used in combination therapies |

| This compound | ~0.01 | Antiviral/Antitumor | Promising new candidate with dual activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.